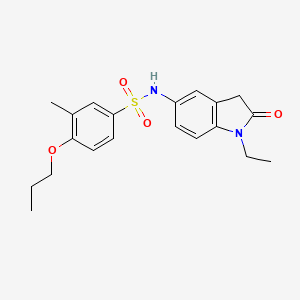

N-(1-ethyl-2-oxoindolin-5-yl)-3-methyl-4-propoxybenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(1-ethyl-2-oxoindolin-5-yl)-3-methyl-4-propoxybenzenesulfonamide" is a derivative of benzenesulfonamide, a class of compounds known for their diverse biological activities. Benzenesulfonamides have been extensively studied for their potential as therapeutic agents, particularly as inhibitors of enzymes like cyclooxygenases and carbonic anhydrases, which are implicated in various diseases .

Synthesis Analysis

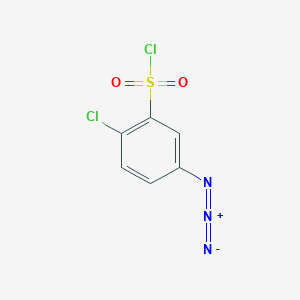

The synthesis of benzenesulfonamide derivatives typically involves the reaction of sulfonamide groups with various aromatic or heteroaromatic compounds. For instance, the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides involved the introduction of substituents at the ortho position to the sulfonamide group on the phenyl ring . Similarly, novel benzenesulfonamides bearing the 1,3,4-oxadiazole moiety were prepared by reacting alkyl carboxylic acid hydrazides with carbon disulfide and potassium hydroxide . These methods highlight the versatility in the synthesis of benzenesulfonamide derivatives, which could be applied to the synthesis of "this compound".

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is often confirmed using spectroscopic techniques such as NMR, mass spectrometry, and sometimes single crystal X-ray diffraction . These techniques provide detailed information about the molecular framework and the spatial arrangement of atoms within the molecule, which is crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in various chemical reactions, depending on their functional groups. For example, the presence of oxazolyl or oxadiazolyl moieties can influence the reactivity of the sulfonamide group, leading to the formation of different products under specific conditions . The reactivity of "this compound" would similarly be influenced by its indolinyl and propoxy substituents.

Physical and Chemical Properties Analysis

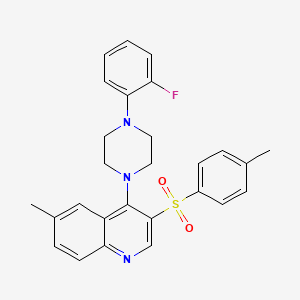

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. These properties are essential for the compound's biological activity and pharmacokinetic profile. For instance, the introduction of a fluorine atom in certain benzenesulfonamide derivatives has been shown to enhance COX-2 selectivity and potency . The physical and chemical properties of "this compound" would need to be characterized to assess its potential as a therapeutic agent.

Case Studies

While there are no specific case studies on "this compound", related benzenesulfonamide derivatives have been evaluated for various biological activities. For example, JTE-522, a COX-2 inhibitor, has reached phase II clinical trials for the treatment of rheumatoid arthritis, osteoarthritis, and acute pain . Another study reported the evaluation of benzenesulfonamide derivatives for their anticholinesterase and antioxidant activities, which involved enzymatic assays and molecular docking . These studies provide a framework for the potential evaluation of "this compound" in similar biological contexts.

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anticancer Evaluation

A study by Kumar et al. (2014) explored a series of N-substituted benzenesulfonamide derivatives for their in vitro antimicrobial and anticancer activities. The research found that specific compounds within this group were effective against certain microbial strains and exhibited anticancer activity, suggesting the potential of these derivatives in therapeutic applications.

Structural and Quantum Mechanical Studies

Arshad et al. (2017) Arshad et al. (2017) synthesized two new isatin derivatives and conducted quantum mechanical calculations to analyze their stability and reactivity. This study provides insights into the molecular properties of such compounds, which is crucial for their application in various scientific fields.

Antitubercular Potential

Purushotham and Poojary (2018) Purushotham & Poojary (2018) investigated the potential of a compound as an antitubercular agent. Their research focused on the compound's ability to inhibit Mycobacterium tuberculosis, highlighting its potential use in the treatment of tuberculosis.

Antihyperglycemic Evaluation

Eissa (2013) Eissa (2013) explored isoindoline-1,3-dione analogues for their antihyperglycemic activity. This study found some derivatives to be active antihyperglycemic agents, indicating their potential use in diabetic treatment.

Apoptosis Induction in Cancer Cells

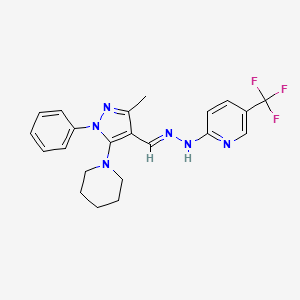

Sirisoma et al. (2009) Sirisoma et al. (2009) discovered a series of N'-substituted benzohydrazides that induce apoptosis in cancer cells. This research is significant for understanding the mechanisms of cell death in cancer therapy.

Antibacterial and Anti-Inflammatory Activities

Bassyouni et al. (2012) Bassyouni et al. (2012) evaluated the antibacterial, anti-inflammatory, and antinociceptive activities of a series of derivatives. The study contributes to the development of new therapeutic agents for various infections and inflammatory conditions.

Antioxidant Additives in Lubricating Oils

Habib, Hassan, and El‐Mekabaty (2014) Habib et al. (2014) synthesized and evaluated compounds as antioxidant additives for lubricating oils. This research has implications for the industrial application of these compounds in enhancing oil performance.

Eigenschaften

IUPAC Name |

N-(1-ethyl-2-oxo-3H-indol-5-yl)-3-methyl-4-propoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-4-10-26-19-9-7-17(11-14(19)3)27(24,25)21-16-6-8-18-15(12-16)13-20(23)22(18)5-2/h6-9,11-12,21H,4-5,10,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVFMKHXCZJWLFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)CC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(4-fluorophenyl)azepan-1-yl)ethanone](/img/structure/B2508592.png)

![N'-((E)-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-3,4,5-trimethoxybenzenecarbohydrazide](/img/structure/B2508594.png)

![2-[Cyclopropylmethyl-[1-(1-methoxypropan-2-yl)pyrazol-3-yl]amino]ethanesulfonyl fluoride](/img/structure/B2508596.png)

![1-[(3,4-Diethoxyphenyl)acetyl]-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2508600.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2508601.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B2508602.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-tosylpropanamide](/img/structure/B2508603.png)

![N-(2,5-dimethylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2508606.png)

![methyl 2-methyl-4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2508609.png)